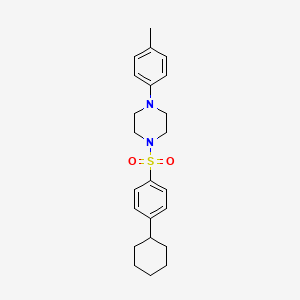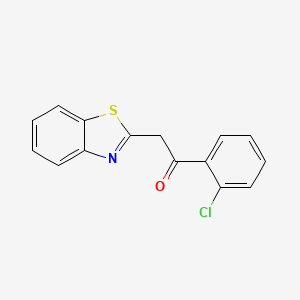![molecular formula C20H21N3 B12120156 7-methyl-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B12120156.png)
7-methyl-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline is a nitrogen-containing heterocyclic compound. This compound belongs to the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine . The structure of this compound includes an indole fused with a quinoxaline ring, making it a unique and interesting molecule for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline typically involves the condensation of o-phenylenediamine with a suitable dicarbonyl compound under specific conditions . The reaction is usually carried out in the presence of an organic solvent, high temperatures, and sometimes strong catalysts to facilitate the formation of the quinoxaline ring.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale condensation reactions using optimized conditions to ensure high yield and purity. The use of green chemistry principles, such as environmentally benign solvents and catalysts, is also being explored to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Methyl-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary widely, from room temperature to high temperatures, and may require specific solvents or catalysts .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing groups, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
7-Methyl-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 7-methyl-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. For example, it may act as a kinase inhibitor by binding to the active site of the enzyme and blocking its activity . This interaction can disrupt various cellular processes, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Quinoxaline: A simpler analog with a similar core structure but lacking the indole fusion.
Indoloquinoxaline: A broader class of compounds that includes various derivatives with different substituents on the indole and quinoxaline rings.
Uniqueness: 7-Methyl-6-(3-methylbutyl)-6H-indolo[2,3-b]quinoxaline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-methylbutyl group and the methyl group on the indole ring can affect the compound’s interaction with molecular targets and its overall pharmacokinetic properties .
Eigenschaften
Molekularformel |
C20H21N3 |
|---|---|
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
7-methyl-6-(3-methylbutyl)indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C20H21N3/c1-13(2)11-12-23-19-14(3)7-6-8-15(19)18-20(23)22-17-10-5-4-9-16(17)21-18/h4-10,13H,11-12H2,1-3H3 |
InChI-Schlüssel |
SVFXVCYYIARLEB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C3=NC4=CC=CC=C4N=C3N2CCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(5E)-5-(1H-benzimidazol-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2,4-dichlorobenzamide](/img/structure/B12120077.png)
![(2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B12120081.png)
![4'-(Dimethylamino)[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12120086.png)



![N-[(3-methylthiophen-2-yl)methyl]-2-phenoxy-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B12120110.png)

![4-[2-(4-Methylphenoxy)acetamido]butanoic acid](/img/structure/B12120124.png)

![2-[3-(Morpholin-4-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B12120155.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-methoxy-2-methyl-5-(propan-2-yl)benzene-1-sulfonamide](/img/structure/B12120177.png)
![2,4-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B12120181.png)
